molecular formula C8H9N3O B114986 5-Methoxy-1H-benzimidazole-2-ylamine CAS No. 6232-91-3

5-Methoxy-1H-benzimidazole-2-ylamine

Cat. No. B114986
CAS RN: 6232-91-3
M. Wt: 163.18 g/mol
InChI Key: FXFSGALQLLEBJD-UHFFFAOYSA-N
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Description

5-Methoxy-1H-benzimidazole-2-ylamine is a compound with the CAS Number: 6232-91-3 and a molecular weight of 163.18 . It has a linear formula of C8H9N3O . The compound contains a total of 21 atoms; 9 Hydrogen atoms, 8 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-1H-benzimidazole-2-ylamine contains 22 bonds in total; 13 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Imidazole .


Physical And Chemical Properties Analysis

5-Methoxy-1H-benzimidazole-2-ylamine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Antihypertensive Activity

5-Methoxy-1H-benzimidazole-2-ylamine derivatives have been studied for their potential antihypertensive effects. A study synthesized various derivatives and assessed their antihypertensive activity, finding that these compounds exhibited potent effects in this area (Sharma, Kohli, & Sharma, 2010).

Urease Inhibition

Derivatives of 5-Methoxy-1H-benzimidazole-2-ylamine have been investigated as urease inhibitors. A study synthesized novel phthalocyanines with 5-Methoxy-1H-benzimidazole-2-ylamine and found them to be potent inhibitors of jack bean urease (Demirbaş et al., 2018).

Radioprotective Properties

Research on disubstituted benzimidazoles, including those with methoxy groups, showed promising radioprotective properties. These compounds were found to protect against radiation-induced DNA-strand breakage, offering potential as radioprotectors (Tawar et al., 2003).

DNA Binding

A study on dimeric bis-benzimidazole molecules, including those with methoxy substitutions, revealed their ability to bind to DNA sequences via the DNA minor groove. This suggests potential applications in gene regulation and molecular biology (Joubert et al., 2003).

Antileukemic Activity

Derivatives of 5-Methoxy-1H-benzimidazole-2-ylamine have been studied for their antileukemic properties. One study synthesized and evaluated novel derivatives as potential chemotherapeutic agents, finding some to exhibit significant activity against leukemic cells (Gowda et al., 2009).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H317, H319, and H335 . Precautionary measures include P261, P280, P305+P351+P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Future Directions

While specific future directions for 5-Methoxy-1H-benzimidazole-2-ylamine are not mentioned in the search results, there are indications that imidazole and benzimidazole compounds are being actively researched for their potential in drug discovery .

properties

IUPAC Name

6-methoxy-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFSGALQLLEBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211385
Record name 5-Methoxy-2-aminobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1H-benzimidazole-2-ylamine

CAS RN

6232-91-3
Record name 5-Methoxy-2-aminobenzimidazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-2-aminobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1H-1,3-benzodiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-Methoxy-2-aminobenzimidazole
Source FDA Global Substance Registration System (GSRS)
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